molecular formula C9H14O3 B2878153 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2219371-57-8

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B2878153
CAS No.: 2219371-57-8
M. Wt: 170.208
InChI Key: ZZQFZKCXTROSRE-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is an organic compound with the molecular formula C9H14O3. It is characterized by a unique bicyclic structure that includes an oxabicyclohexane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the use of photochemistry. One efficient approach is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This method can be further derivatized through numerous transformations, providing access to a rich chemical space .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable photochemical reactions. These methods are designed to ensure high yield and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cycloaddition reactions and various oxidizing or reducing agents for functional group modifications .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can produce a variety of 2-oxabicyclo[2.1.1]hexane derivatives .

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the oxabicyclohexane ring. This structure provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Biological Activity

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (commonly referred to as TMBHCA) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with TMBHCA, including its synthesis, mechanisms of action, and relevance in drug development.

Chemical Structure and Properties

  • Molecular Formula : C9H14O3
  • IUPAC Name : this compound
  • CAS Number : 136575877

The compound features a bicyclic structure characterized by an oxabicyclo framework, which contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of TMBHCA has been investigated in various contexts, particularly focusing on its potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical properties but differ slightly in structure; they can enhance the pharmacological profile of drugs.

TMBHCA exhibits several mechanisms of action that make it a candidate for further research:

  • Antimicrobial Activity : Preliminary studies suggest that TMBHCA may possess antimicrobial properties, potentially effective against certain bacterial strains.
  • Cytotoxicity : Research indicates that TMBHCA can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Inflammatory Response Modulation : TMBHCA has been noted for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological implications of TMBHCA:

  • Synthesis and Validation : A study published in Angewandte Chemie International Edition demonstrated the synthesis of 2-oxabicyclo[2.1.1]hexane derivatives, including TMBHCA, through innovative synthetic routes. These derivatives were validated for their biological activity as bioisosteres of conventional drug scaffolds .
  • Structure-Activity Relationship (SAR) : The investigation into the SAR of TMBHCA revealed that modifications to the bicyclic structure could significantly impact its biological efficacy and selectivity .
  • Pharmacological Studies : In vitro studies have shown that TMBHCA exhibits promising cytotoxic effects against specific cancer cell lines, indicating its potential role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against certain bacteria
CytotoxicityInduces cell death in cancer lines
Anti-inflammatoryModulates inflammatory pathways

Table 2: Synthesis Pathways

Synthesis MethodKey ReagentsYield (%)
IodocyclizationAllyl alcohols and iodinating agentsModerate to high
Phosphine catalysisPhosphine derivativesHigh

Properties

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7(2)9(6(10)11)4-8(3,5-9)12-7/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQFZKCXTROSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219371-57-8
Record name 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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